B1579240 Cbz-2,4-Dimethy-D-Phenylalanine

Cbz-2,4-Dimethy-D-Phenylalanine

Cat. No.: B1579240
M. Wt: 327.44
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-2,4-Dimethyl-D-Phenylalanine is a carbobenzoxy (Cbz)-protected derivative of D-phenylalanine with methyl substituents at the 2- and 4-positions of the aromatic ring. The Cbz group (phenylmethoxycarbonyl) serves as a protective moiety for the amino group during peptide synthesis, enabling controlled coupling reactions. Methyl groups are less electronegative than halogens but introduce steric bulk, likely enhancing hydrophobicity and influencing peptide conformation and stability .

Properties

Molecular Weight

327.44

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Fluorine (2,4,6-F): Enhances metabolic stability and lipophilicity, critical for peptide drug candidates targeting intracellular pathways .
  • Electron-Donating Groups (e.g., -OCH3):
    • Methoxy (4-OCH3): Improves aqueous solubility while maintaining aromatic stacking interactions, useful in biochemical assays .
  • Steric Modifiers (e.g., -I, -CH3):
    • Iodo (2-I): Introduces significant steric bulk, complicating peptide coupling but enabling radiolabeling for imaging applications .
    • Methyl (2,4-CH3): Hypothesized to increase hydrophobicity and thermal stability, favoring membrane permeability in drug design.

Preparation Methods

General Synthetic Strategy

The preparation of Cbz-2,4-Dimethyl-D-Phenylalanine generally involves:

The Cbz group is widely used in peptide synthesis due to its stability under many reaction conditions and its ease of removal by catalytic hydrogenation.

Protection of Amino Group with Cbz

The classical method for introducing the Cbz protecting group involves the reaction of the free amino acid with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.

Typical procedure:

  • Dissolve 2,4-dimethyl-D-phenylalanine in an aqueous or mixed organic solvent system.
  • Add a base such as sodium bicarbonate or potassium carbonate to maintain a basic pH.
  • Slowly add benzyloxycarbonyl chloride at low temperature (0 °C to room temperature) to avoid side reactions.
  • Stir the reaction mixture for several hours until completion.
  • Extract the product into an organic solvent, wash, dry, and purify by recrystallization or chromatography.

This method is well-documented for similar amino acids and yields the Cbz-protected amino acid as a stable solid.

Specific Research Findings and Procedures

3.1. Literature Procedure for Cbz Protection

From the Royal Society of Chemistry supporting information on related Cbz-protected amino acids, the following procedure is adapted:

Step Reagents & Conditions Notes
1 2,4-Dimethyl-D-phenylalanine (1 equiv) Starting amino acid
2 Benzyloxycarbonyl chloride (Cbz-Cl), 1.0 equiv Added dropwise at 0 °C
3 Base: K2CO3 or NaHCO3, 2 equiv Maintains pH ~8-9
4 Solvent: EtOAc/H2O mixture (2:1) Biphasic system for extraction
5 Stirring overnight at room temperature Ensures complete reaction
6 Workup: Separation of organic layer, washing Wash with brine, dry over Na2SO4
7 Purification: Evaporation and recrystallization Yields pure Cbz-2,4-dimethyl-D-phenylalanine

This procedure typically yields the Cbz-protected amino acid in high purity and good yield, as confirmed by 1H NMR and melting point analysis.

Analytical Characterization and Purity Assessment

The purity and identity of Cbz-2,4-dimethyl-D-phenylalanine are confirmed by:

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Limitations Yield & Purity
Classical Cbz Protection Cbz-Cl, K2CO3, EtOAc/H2O, 0 °C to RT Simple, well-established Requires careful pH control High yield, high purity
Enzymatic Peptide Coupling Proteases (subtilisin, papain), aqueous buffer Mild conditions, stereoselective Limited reports for Cbz-2,4-dimethyl Moderate yield, selective
Solid-phase peptide synthesis (SPPS) Using Cbz-protected amino acid building blocks Automated, scalable Requires protected amino acid precursors High purity peptides possible

Concluding Remarks

The preparation of Cbz-2,4-dimethyl-D-phenylalanine primarily relies on classical organic synthesis methods involving the protection of the amino group with benzyloxycarbonyl chloride under basic conditions. This method is robust, scalable, and yields high-purity products suitable for further peptide synthesis or chemical modification. Enzymatic methods offer alternative mild routes but are less documented for this specific compound. Analytical techniques such as NMR and chromatography are essential for confirming the structure and purity of the final product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cbz-2,4-Dimethyl-D-Phenylalanine, and how does steric hindrance from dimethyl groups influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves three stages: (1) protecting the amino group of D-phenylalanine with a tert-butoxycarbonyl (Boc) group to prevent side reactions; (2) introducing methyl groups at the 2- and 4-positions of the phenyl ring via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., using methyl iodide and a base like K₂CO₃); (3) replacing the Boc group with a carbobenzoxy (Cbz) protecting group via benzyl chloroformate under basic conditions.
  • Key Challenges : Steric hindrance from the 2,4-dimethyl substituents reduces electrophilic substitution reactivity, requiring longer reaction times or elevated temperatures compared to non-methylated analogs. Catalytic systems like Pd(OAc)₂ with ligands (e.g., PPh₃) improve coupling efficiency .

Q. How can researchers characterize the purity and stereochemical integrity of Cbz-2,4-Dimethyl-D-Phenylalanine?

  • Methodological Answer :

  • Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98% recommended for peptide synthesis).
  • Stereochemistry : Chiral HPLC or polarimetry confirms the D-configuration.
  • Structural Confirmation : ¹H/¹³C NMR detects methyl group signals (δ ~2.3 ppm for CH₃) and Cbz aromatic protons (δ ~7.3–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What are the storage and stability considerations for this compound under laboratory conditions?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers. Stability tests show degradation <5% over 12 months under these conditions. Avoid prolonged exposure to acidic/basic environments (pH <3 or >9), which hydrolyze the Cbz group. Conduct periodic HPLC checks to monitor decomposition .

Advanced Research Questions

Q. How does the 2,4-dimethyl substitution impact peptide synthesis and conformational stability in designed peptides?

  • Methodological Answer : The dimethyl groups increase hydrophobicity (logP ~1.5 higher than non-methylated analogs) and introduce steric constraints, favoring β-sheet or turn structures in peptides. Use coupling agents like HOBt/DIC or HATU to mitigate steric hindrance during solid-phase synthesis. Post-assembly, characterize peptide conformation via circular dichroism (CD) and molecular dynamics simulations .

Q. What analytical challenges arise when quantifying Cbz-2,4-Dimethyl-D-Phenylalanine in biological matrices, and how can they be resolved?

  • Methodological Answer : Matrix interference (e.g., from proteins or lipids) complicates LC-MS/MS quantification. Apply solid-phase extraction (SPE) with C18 cartridges for cleanup. Use a deuterated internal standard (e.g., Cbz-2,4-Dimethyl-D-Phenylalanine-d₇) to correct for ion suppression. Optimize MRM transitions for the [M+H]⁺ ion (e.g., m/z 357 → 91 for the Cbz fragment) .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound in enzyme inhibition studies?

  • Methodological Answer : Design analogs with varying methyl group positions (e.g., 3,5-dimethyl vs. 2,4-dimethyl) and test against target enzymes (e.g., proteases or kinases). Use kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀ values. Molecular docking studies (e.g., AutoDock Vina) correlate steric/electronic effects with binding affinity. For example, 2,4-dimethyl substitution may block access to hydrophobic enzyme pockets .

Q. What strategies mitigate racemization risks during Cbz deprotection in peptide synthesis?

  • Methodological Answer : Racemization occurs during hydrogenolysis (H₂/Pd-C) or acidic cleavage (HBr/AcOH) of the Cbz group. To minimize:

  • Use low-temperature (0–4°C) conditions during deprotection.
  • Replace HBr with milder agents like TMSBr in DCM.
  • Monitor enantiomeric excess via chiral HPLC post-deprotection .

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